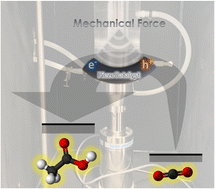Piezocatalysis: a promising alternative route for CO2 reduction
Journal of Materials Chemistry A Pub Date: 2023-11-06 DOI: 10.1039/D3TA04758J
Abstract
Catalytically reducing CO2 offers an effective way to produce energy-rich fuels and high-value chemicals while simultaneously sequestrating CO2 from the environment. However, driving the CO2 reduction reaction (CO2RR) is challenging, because the linear molecular structure of CO2 is chemically inert with a low electron affinity. Thermal, light, and electrochemical energy are typically utilized to drive the CO2RR. One alternative route to reduce CO2 is via piezocatalysis. Piezocatalysis exploits the polarization of a material upon applying mechanical stress which enables spatial separation of the mechanically produced charge carriers to inhibit recombination. A piezocatalyst is uniquely suited to drive the CO2RR even in the dark without external heating and a sacrificial compound. Although the piezocatalytic CO2RR is just beginning to be explored, it is foreseen to become one of the most important scenarios for CO2 utilization. In this perspective, we discuss prospects and challenges of the piezocatalytic CO2RR. The received hypotheses on the piezocatalysis mechanism are critically discussed. Guidelines to obtain a potentially efficient piezocatalyst are outlined. We expect our contribution to inspire readers to get involved in this promising new area of research and bring it in the right direction.


Recommended Literature
- [1] Inside front cover
- [2] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [3] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [4] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [5] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [6] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [7] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [8] A new method for detecting decomposition products in anaesthetic chloroform
- [9] Thermodynamic forecasting of mechanically interlocked switches†
- [10] Silver-mediated annulation between 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds to construct polysubstituted furans†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 14651-42-4
-
CAS no.: 16284-60-9
-
CAS no.: 1718-53-2









